4-chlorophenyl [6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether
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Overview
Description
4-chlorophenyl [6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether is a complex heterocyclic compound that combines several pharmacologically active moieties. This compound is part of a broader class of triazolothiadiazine derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
The synthesis of 4-chlorophenyl [6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether typically involves multiple steps. One common route includes the reaction of 4-amino-5-mercapto-4H-1,2,4-triazole with aromatic carboxylic acids in the presence of dehydrating agents . Another method involves the oxidative cyclization of hydrazones . Industrial production methods often employ microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the chlorophenyl group.
Cyclization: The formation of the triazolothiadiazine ring involves cyclization reactions under acidic or basic conditions.
Common reagents include ethanol, piperidine, and ortho esters, with major products often being derivatives of the original compound with modified functional groups .
Scientific Research Applications
4-chlorophenyl [6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through enzyme inhibition. It has been shown to inhibit PARP-1 and EGFR, leading to the induction of apoptosis in cancer cells. The molecular targets include DNA repair enzymes and growth factor receptors, which are crucial for cell survival and proliferation .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazine derivatives, such as:
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines
What sets 4-chlorophenyl [6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether apart is its unique combination of functional groups, which confer specific biological activities and make it a versatile compound for various applications .
Properties
CAS No. |
929826-90-4 |
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Molecular Formula |
C18H12ClN5OS |
Molecular Weight |
381.8g/mol |
IUPAC Name |
3-[(4-chlorophenoxy)methyl]-6-(1H-indol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H12ClN5OS/c19-11-5-7-12(8-6-11)25-10-16-21-22-18-24(16)23-17(26-18)14-9-20-15-4-2-1-3-13(14)15/h1-9,20H,10H2 |
InChI Key |
MXUQDUODCUFWGG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NN4C(=NN=C4S3)COC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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